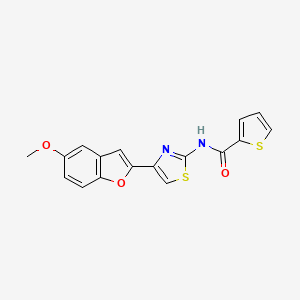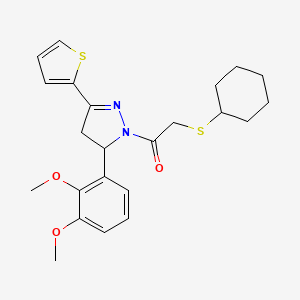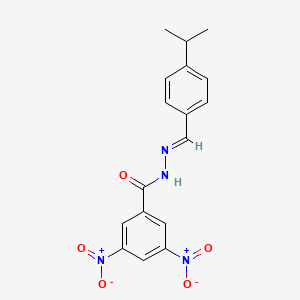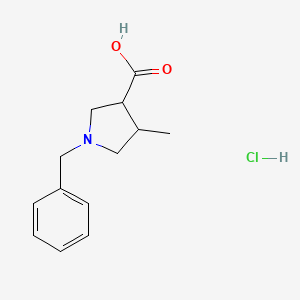![molecular formula C9H10ClN3O B2723524 5-(Chloromethyl)-2,3-dimethyl-1H-pyrazolo[1,5-a]pyrimidin-7-one CAS No. 2248334-62-3](/img/structure/B2723524.png)
5-(Chloromethyl)-2,3-dimethyl-1H-pyrazolo[1,5-a]pyrimidin-7-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a type of pyrazolo[1,5-a]pyrimidine . Pyrazolo[1,5-a]pyrimidines are a large family of N-heterocyclic compounds that have significant impact in medicinal chemistry . They have been used in the development of various drugs due to their structural analogy with natural purines .
Synthesis Analysis
A one-step method for the synthesis of new 5-aminoazolo[1,5-a]pyrimidines has been developed . This method uses a synthetic equivalent of carbonyl dielectrophile based on Meldrum’s acid, which allows the introduction of a substituted amino group into position 5 of azolo[1,5-a]-pyrimidines without the use of severe conditions and palladium catalysts .Molecular Structure Analysis
The molecular structure of this compound includes a pyrazolo[1,5-a]pyrimidine core, which is a fused, rigid, and planar N-heterocyclic system that contains both pyrazole and pyrimidine rings .Chemical Reactions Analysis
The synthesis of this compound involves a reaction between easily available chalcones and benzamidine hydrochloride . The reaction is tolerant to various substituents .Scientific Research Applications
Synthesis and Chemical Properties
- The compound serves as a precursor in the synthesis of novel thiazolopyrimidinones and pyrazolopyrimidines, demonstrating the versatility of this scaffold in creating potentially bioactive molecules. Microwave irradiation techniques have been employed to enhance the efficiency of these syntheses, indicating the compound's role in facilitating rapid and efficient chemical reactions (Djekou et al., 2006).
Biological Interactions and Potential Activities
- Studies have shown that derivatives of 5-(Chloromethyl)-2,3-dimethyl-1H-pyrazolo[1,5-a]pyrimidin-7-one exhibit antibacterial activities and can interact with proteins such as bovine serum albumin (BSA), suggesting their potential for biomedical applications. These interactions have been explored through fluorescence, time-resolved fluorescence, and circular dichroism spectroscopy, alongside molecular docking studies (He et al., 2020).
Antimicrobial and Anticancer Properties
- Research into novel pyrazole derivatives, including those related to the this compound structure, has identified compounds with significant antimicrobial and anticancer activities. These findings suggest the potential of these compounds as therapeutic agents, underscoring the importance of structural modification for enhancing biological activity (Hafez et al., 2016).
Antifungal Efficacy
- Some derivatives have shown promising antifungal properties against various phytopathogenic fungi, indicating the potential of this compound derivatives in agricultural applications. This suggests that the compound and its derivatives could be explored further for their use in controlling fungal infections in crops (Zhang et al., 2016).
Crystallographic Studies
- Crystallographic analysis has been conducted on related pyrazolo[1,5-a]pyrimidines to understand their molecular and supramolecular structures. Such studies are crucial for the rational design of new compounds with enhanced biological activities, providing insights into the interactions that govern their stability and reactivity (Borbulevych, 2010).
Mechanism of Action
Target of Action
The primary target of 5-(Chloromethyl)-2,3-dimethyl-1H-pyrazolo[1,5-a]pyrimidin-7-one, also known as EN300-6498628, is the KCNQ2/KCNQ3 K+ channels . These channels play a crucial role in maintaining the resting membrane potential and controlling the excitability of neurons .
Mode of Action
this compound interacts with its targets, the KCNQ2/KCNQ3 K+ channels, by acting as a selective activator . This compound stimulates the Ca2±activated K+ current (IK(Ca)) in pituitary GH3 lactotrophs . The activation of these channels results in changes in the membrane potential and cellular excitability .
Biochemical Pathways
The activation of KCNQ2/KCNQ3 K+ channels by this compound affects the biochemical pathways related to ion transport across the cell membrane . This can lead to downstream effects such as changes in cell excitability and neurotransmission .
Result of Action
The molecular and cellular effects of this compound’s action include the stimulation of Ca2±activated K+ current (IK(Ca)) and the activation of large-conductance Ca2±activated K+ (BKCa) channels . This leads to changes in the membrane potential and cellular excitability .
Future Directions
properties
IUPAC Name |
5-(chloromethyl)-2,3-dimethyl-1H-pyrazolo[1,5-a]pyrimidin-7-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClN3O/c1-5-6(2)12-13-8(14)3-7(4-10)11-9(5)13/h3,12H,4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQMPMFLZLFHCLX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NN2C1=NC(=CC2=O)CCl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![methyl 6-methyl-3-[(4-methylbenzoyl)amino]-2-oxo-2H-pyran-5-carboxylate](/img/structure/B2723450.png)
![2-{[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]sulfanyl}benzoic acid](/img/structure/B2723451.png)
![N~2~-benzyl-5-[(3-chloro-4-methoxyphenyl)sulfonyl]-N~2~-methylpyrimidine-2,4-diamine](/img/structure/B2723452.png)



![3-(2-chlorophenyl)-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-5-methylisoxazole-4-carboxamide](/img/structure/B2723459.png)
![N-(4-ethylphenyl)-3-methyl-N-(4-methylbenzyl)[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B2723460.png)
![N-(6-fluorobenzo[d]thiazol-2-yl)-4-nitro-N-(pyridin-4-ylmethyl)benzamide](/img/structure/B2723462.png)
![2-(1-ethyl-6-(4-fluorobenzyl)-3-methyl-5,7-dioxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2723463.png)